molecular formula C12H19NO2 B6231537 2-(adamantan-2-yl)-2-aminoacetic acid CAS No. 58620-87-4

2-(adamantan-2-yl)-2-aminoacetic acid

Cat. No. B6231537
CAS RN: 58620-87-4
M. Wt: 209.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-2-yl)-2-aminoacetic acid is a chemical compound with the CAS Number: 26082-22-4 . It has a molecular weight of 194.27 .


Molecular Structure Analysis

The molecular structure of this compound is complex and can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reactants used . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . It has a molecular weight of 194.27 .

Mechanism of Action

The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid and its derivatives is not fully understood and is a subject of ongoing research . Some studies have found that certain derivatives exhibit marked antiarrhythmic (antifibrillatory) activity .

Safety and Hazards

The safety and hazards associated with 2-(adamantan-2-yl)-2-aminoacetic acid are important considerations. The compound has been assigned the GHS07 pictogram and is associated with several hazard statements including H302, H315, H319, and H335 .

Future Directions

The future directions for research on 2-(adamantan-2-yl)-2-aminoacetic acid and its derivatives are promising. Some of the 2-adamantyl-5-aryltetrazoles exhibit moderate inhibitory activity against influenza A (H1N1) virus . The antiviral selectivity index (SI) of 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline is significantly higher (SI 11) than that of the reference drug rimantadine (SI 5) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(adamantan-2-yl)-2-aminoacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Adamantane", "Bromine", "Sodium hydroxide", "Glycine", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium hydroxide", "Sodium cyanoborohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Adamantane", "Adamantane is reacted with bromine in the presence of a catalyst to form 1-bromoadamantane.", "Step 2: Conversion of 1-bromoadamantane to 2-(adamantan-2-yl)acetic acid", "1-bromoadamantane is reacted with glycine in the presence of sodium hydroxide to form 2-(adamantan-2-yl)acetic acid.", "Step 3: Conversion of 2-(adamantan-2-yl)acetic acid to 2-(adamantan-2-yl)-2-aminoacetic acid", "2-(adamantan-2-yl)acetic acid is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with sodium nitrite and sodium bisulfite to form the corresponding diazonium salt.", "The diazonium salt is then reduced with sodium cyanoborohydride to form 2-(adamantan-2-yl)-2-aminoacetic acid.", "Step 4: Purification of 2-(adamantan-2-yl)-2-aminoacetic acid", "The crude product is purified by recrystallization from acetic acid and ethanol." ] }

CAS RN

58620-87-4

Molecular Formula

C12H19NO2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.